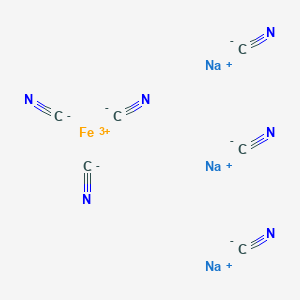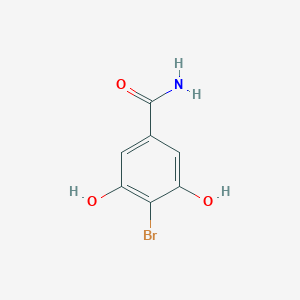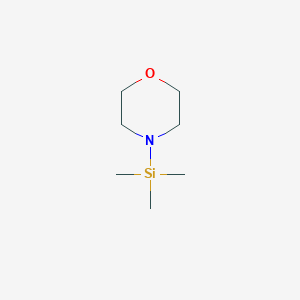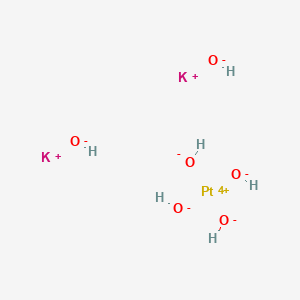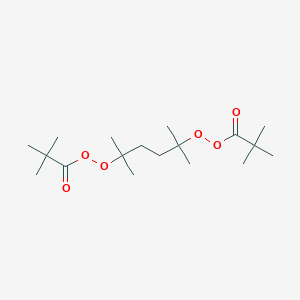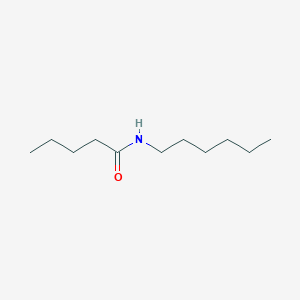
n-Hexylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hexylpentanamide is a chemical compound that is used in various scientific research applications. It is a member of the amide family of compounds and is commonly used as a solvent and a surfactant. The compound is synthesized using a specific method, which will be discussed in The mechanism of action, biochemical and physiological effects, and advantages and limitations of using n-Hexylpentanamide in lab experiments will also be explored. Finally, future directions for research on this compound will be discussed.
Mecanismo De Acción
The mechanism of action of n-Hexylpentanamide is not fully understood. However, it is believed to act as a surfactant, reducing the surface tension of solutions and improving their solubility. This property makes it useful in drug delivery systems and protein isolation and purification.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of n-Hexylpentanamide. However, it has been shown to have low toxicity and is considered safe for use in lab experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using n-Hexylpentanamide in lab experiments is its ability to act as a surfactant, improving the solubility of compounds and proteins. It is also relatively safe and has low toxicity. However, its use is limited by its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on n-Hexylpentanamide. One area of interest is its use in drug delivery systems, particularly in the development of new cancer treatments. Another area of interest is its use in biotechnology, specifically in the isolation and purification of proteins. Additionally, there is potential for its use in materials science, particularly in the synthesis of nanoparticles and thin films. Further research is needed to fully understand the mechanism of action and potential applications of n-Hexylpentanamide.
Métodos De Síntesis
N-Hexylpentanamide is synthesized through the reaction of hexylamine with pentanoyl chloride. The reaction takes place in the presence of a catalyst, such as triethylamine. The resulting product is purified through a series of distillations and recrystallizations to obtain pure n-Hexylpentanamide.
Aplicaciones Científicas De Investigación
N-Hexylpentanamide is used in various scientific research applications, including pharmaceuticals, biotechnology, and materials science. In the pharmaceutical industry, it is used as a solvent for drug delivery systems and as a surfactant for emulsions. In biotechnology, it is used as a surfactant for protein isolation and purification. In materials science, it is used as a surfactant for the synthesis of nanoparticles and as a solvent for the preparation of thin films.
Propiedades
Número CAS |
10264-25-2 |
|---|---|
Nombre del producto |
n-Hexylpentanamide |
Fórmula molecular |
C11H23NO |
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
N-hexylpentanamide |
InChI |
InChI=1S/C11H23NO/c1-3-5-7-8-10-12-11(13)9-6-4-2/h3-10H2,1-2H3,(H,12,13) |
Clave InChI |
HYTMILDAGQOHDF-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)CCCC |
SMILES canónico |
CCCCCCNC(=O)CCCC |
Otros números CAS |
10264-25-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





